molecular formula C26H25FN2OS2 B2777674 [3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone CAS No. 340811-56-5

[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone

Cat. No. B2777674
CAS RN: 340811-56-5
M. Wt: 464.62
InChI Key: ZFAXPTWDEPBDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C26H25FN2OS2 and its molecular weight is 464.62. The purity is usually 95%.
BenchChem offers high-quality [3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties and Theoretical Study

The spectroscopic properties of similar compounds have been analyzed to understand their fluorescence behavior in different solvents, highlighting their potential in optical applications. A study on 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed dual fluorescence in non-polar and polar solvents, suggesting uses in sensing or bioimaging technologies. This was further supported by theoretical studies using DFT and TD-DFT calculations, indicating the stability of these compounds through intramolecular hydrogen bonding and hyper-conjugation effects which could affect their optical properties (I. A. Z. Al-Ansari, 2016).

Synthesis and Chemical Reactivity

Another aspect of research on these compounds involves their synthesis through efficient and convenient protocols. Aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives have been synthesized via sequential multi-component reactions, providing a pathway to create a variety of structurally similar compounds with potential in chemical sensors, organic electronics, or as intermediates in further synthetic applications. These reactions are notable for their high yield and short reaction times, which could be beneficial for industrial scale-up (A. Alizadeh & A. Roosta, 2018).

Potential Applications in Material Science

The research also extends into the development of materials with specific electronic or optical properties. Compounds with the tert-butylmethylphosphino group have been used in asymmetric hydrogenation of alkenes, demonstrating the versatility of similar structures in catalysis and material science. These findings suggest applications in creating new materials or catalysts for chemical synthesis (T. Imamoto et al., 2012).

properties

IUPAC Name

(3-amino-6-tert-butyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2OS2/c1-26(2,3)15-8-11-18-17(13-15)20(19-5-4-12-31-19)21-22(28)24(32-25(21)29-18)23(30)14-6-9-16(27)10-7-14/h4-7,9-10,12,15H,8,11,13,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXPTWDEPBDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.